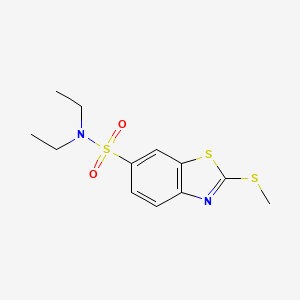

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide is a chemical compound explored in the context of its potential utility in various chemical and biological fields. Its structure is characterized by a benzothiazole core, a sulfonamide group, and a methylthio substituent, which together contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide involves complex chemical procedures. For instance, copper(II) complexes with N-benzothiazole sulfonamides have been synthesized, showcasing the incorporation of benzothiazole sulfonamide moieties into metal complexes, which might offer insight into the synthetic approaches for compounds with similar structures (González-Álvarez et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods, revealing the coordination environment around metal centers and the role of sulfonamidate anions as counterions, which can provide insights into the structural aspects of N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide (González-Álvarez et al., 2003).

Chemical Reactions and Properties

Benzothiazole-2-sulfonamides, closely related to the compound of interest, undergo reactions with hydroxylamine, forming hydroxybenzothiazole and releasing sulfur dioxide and amine, highlighting the reactivity of the sulfonamide group in these compounds (Kamps et al., 2013).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide derivatives have been explored for their potential in drug discovery and development. For example, certain sulfonamide compounds have shown significant antimicrobial and antiproliferative activities . The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives revealed compounds with potent cytotoxic activities against cancer cell lines, demonstrating the potential of these sulfonamides in anticancer therapy (El-Gilil, 2019). Moreover, sulfonamides have been identified as effective carbonic anhydrase inhibitors , with applications in treating conditions like glaucoma and edema. Research into benzo[d]thiazole-5- and 6-sulfonamides has identified potent inhibitors against various human carbonic anhydrase isoforms, highlighting their therapeutic potential (Abdoli et al., 2017).

Organic Synthesis and Chemical Applications

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide and its derivatives serve as key intermediates in the synthesis of diverse organic compounds. For instance, they have been used in the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, leading to novel cyclic structures with potential biological activities (Greig et al., 2001). Additionally, these compounds participate in tandem cyclocondensation reactions , enabling the efficient synthesis of complex heterocyclic compounds, which could have further applications in drug development and other areas of chemistry (Khazaei et al., 2014).

Environmental Studies

Benzothiazole sulfonamides, including derivatives of N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide, have been detected in municipal wastewater and environmental water samples . Studies focusing on the occurrence, sources, and fate of these compounds highlight the environmental impact of benzothiazole derivatives. For instance, benzothiazoles have been identified in wastewater treatment plants, and their persistence raises concerns regarding water pollution and the potential for antibiotic resistance propagation (Kloepfer et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-diethyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)9-6-7-10-11(8-9)18-12(13-10)17-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLHFIQWICUZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)